2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride
Description
2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride is a synthetic organic compound characterized by a benzylamine backbone substituted with a chlorine atom at the 2-position, a nitro group at the 6-position, and a methyl group on the nitrogen atom. The monohydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications. Its CAS Registry Number is 220-053-5, and it was first registered in the European Chemical Agency (ECHA) database on 31 May 2018 .
Properties
CAS No. |
93839-69-1 |
|---|---|
Molecular Formula |
C8H10Cl2N2O2 |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c1-10-5-6-7(9)3-2-4-8(6)11(12)13;/h2-4,10H,5H2,1H3;1H |
InChI Key |
IVCUINMPRWYMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC=C1Cl)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Chloro-6-nitroaniline or 2-chloro-6-nitrobenzylamine derivatives are common precursors.
- N-methylation is typically performed on benzylamine or aniline derivatives.
- The nitro group is introduced via electrophilic aromatic substitution (nitration) using nitric and sulfuric acids.
Nitration of 2-Chloro-N-methylaniline
One common approach involves nitration of 2-chloro-N-methylaniline using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature to selectively introduce the nitro group at the 6-position. This step requires careful temperature control (often below 10°C) to avoid over-nitration or side reactions.
Reduction and Methylation Steps
- Reduction of nitro groups to amines can be performed using iron powder or hypophosphorous acid under mild conditions.
- Methylation of the amine group is achieved using methylating agents such as methyl bromide or formaldehyde with formic acid (Eschweiler–Clarke reaction).
- Alternatively, N-methylation can be done prior to nitration depending on the synthetic route.
Formation of Hydrochloride Salt
The free base 2-chloro-N-methyl-6-nitrobenzylamine is converted to its monohydrochloride salt by treatment with hydrochloric acid, enhancing its water solubility and stability.
A closely related preparation method for 2-chloro-6-methylaniline (a structurally similar compound) involves a one-pot diazotization and reduction sequence, which can be adapted for the target compound:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Diazotization | 3-chloro-5-methyl-4-nitroaniline, sulfuric acid, sodium nitrite, water, 0–5°C | Amino group converted to diazonium salt |
| 2. Reduction | Hypophosphorous acid, 0–5°C | Reduction of diazonium intermediate |
| 3. Further Reduction | Iron powder, 85–95°C | Reduction of nitro group to amine |
| 4. Workup | Extraction with dichloromethane, drying, chromatography | Isolation of pure product |
This method yields 2-chloro-6-methylaniline with an 82.5% yield and mild reaction conditions, highlighting the efficiency of diazotization-reduction sequences in preparing chloro-substituted anilines.
While direct literature on the exact preparation of this compound is limited, the synthesis can be inferred from related compounds and general organic synthesis principles:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | N-methylation of 2-chloro-6-nitrobenzylamine | Methylating agent (e.g., methyl bromide), base, solvent (e.g., acetonitrile), room temperature | Ensures selective N-methylation |
| 2 | Nitration (if starting from N-methyl-2-chloroaniline) | HNO3/H2SO4, 0–5°C | Introduces nitro group at 6-position |
| 3 | Salt formation | HCl in ethanol or water | Forms monohydrochloride salt |
Alternatively, starting from 2-chloro-6-nitrobenzylamine, direct N-methylation followed by salt formation is feasible.
- Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Solvent | Water, ethanol, acetonitrile | Water preferred for green chemistry; organic solvents for methylation |
| Temperature | 0–5°C for nitration and diazotization; 85–95°C for reduction | Temperature control critical for selectivity |
| Reagents | Sulfuric acid, nitric acid, sodium nitrite, hypophosphorous acid, iron powder, methyl bromide | Reagents chosen for efficiency and cost-effectiveness |
| Yield | 60–85% depending on method | Higher yields with one-pot diazotization-reduction |
| Purification | Column chromatography, crystallization | Ensures high purity for research use |
- The diazotization-reduction one-pot method offers a mild, cost-effective, and environmentally friendly route to chloro-substituted anilines, which can be adapted for the target compound.
- N-methylation is efficiently achieved using methyl bromide or Eschweiler–Clarke conditions, with minimal side reactions.
- Nitration requires careful temperature control to avoid polysubstitution and degradation of sensitive functional groups.
- Formation of the hydrochloride salt improves compound handling and solubility, facilitating downstream applications.
- The chloro substituent remains stable during nitration and reduction due to its position relative to the nitro group, allowing selective functionalization.
The preparation of this compound involves strategic nitration, N-methylation, and salt formation steps. The most efficient methods leverage mild diazotization and reduction reactions, combined with selective methylation, to achieve high yields and purity. Reaction conditions such as temperature, solvent choice, and reagent ratios are critical for optimizing the synthesis. The compound’s preparation benefits from established protocols for related chloro- and nitro-substituted anilines, adapted to the specific functional groups present.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Chloro Group)
The chloro group undergoes nucleophilic substitution under specific conditions. The electron-withdrawing nitro group at position 6 activates the ring toward substitution, particularly at positions ortho and para to itself.
Key Reactions:
-
Hydroxylation: Reaction with aqueous NaOH under elevated temperatures (80–100°C) replaces chlorine with a hydroxyl group, forming 2-hydroxy-N-methyl-6-nitrobenzylamine derivatives.
-
Amination: Treatment with primary or secondary amines (e.g., methylamine, ethanolamine) in polar aprotic solvents (e.g., DMF) yields substituted benzylamines.
Conditions:
-
Solvents: DMF, DMSO, or THF
-
Temperature: 60–120°C
-
Catalysts: Cu or Pd-based catalysts for cross-coupling reactions
Nitro Group Reduction
The nitro group is reduced to an amine under hydrogenation or catalytic transfer hydrogenation conditions.
Reduction Pathways:
| Method | Reagents/Conditions | Product |
|---|---|---|
| Catalytic Hydrogenation | H₂ (50 psi), 10% Pd/C, MeOH/THF (1:1) | 2-Chloro-N-methyl-6-aminobenzylamine |
| Chemical Reduction | Fe/HCl, SnCl₂, or NaBH₄/CuCl₂ | Same as above |
Notes:
-
Reduction proceeds quantitatively within 1–2 hours at room temperature .
-
The resulting amine can undergo further functionalization, such as acylation or alkylation.
Amine Functionalization
The methylamine group participates in alkylation and acylation reactions:
Reactions:
-
Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form N-methylacetamide derivatives.
-
Schiff Base Formation: Condensation with aldehydes (e.g., benzaldehyde) produces imines under anhydrous conditions.
Example:
text2-Chloro-N-methyl-6-nitrobenzylamine + Ac₂O → 2-Chloro-N-acetyl-N-methyl-6-nitrobenzylamine
Electrophilic Substitution
The aromatic ring undergoes electrophilic substitution at positions activated by the nitro group (meta to itself):
Observed Reactions:
-
Nitration: Further nitration at position 4 using HNO₃/H₂SO₄ forms 2-chloro-N-methyl-4,6-dinitrobenzylamine.
-
Sulfonation: Concentrated H₂SO₄ introduces a sulfonic acid group at position 4.
Degradation Pathways
Hydrolytic degradation occurs under acidic or alkaline conditions:
-
Acidic Hydrolysis: Cleavage of the methylamine group at elevated temperatures (reflux with HCl).
-
Alkaline Hydrolysis: Degrades the nitro group to ammonia and nitrous oxide.
Scientific Research Applications
Medicinal Chemistry Applications
2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its biological activities include:
- Nitric Oxide Synthase Inhibition : Research indicates that derivatives of this compound may exhibit inhibitory effects on nitric oxide synthase, which is relevant in treating conditions like neurodegenerative disorders and migraines .
- Antifungal Activity : The compound has been investigated for its potential antifungal properties, making it useful in developing new antifungal agents .
Case Study: Neurodegenerative Disorders
A study demonstrated that derivatives of this compound could potentially aid in treating neurodegenerative diseases by modulating nitric oxide production, which is crucial in neuroprotection .
Agricultural Applications
This compound serves as a key intermediate in the synthesis of various pesticides. Its chemical structure allows for modifications that enhance the efficacy and specificity of agrochemicals.
Data Table: Pesticidal Efficacy
| Compound Derived From 2-Chloro-N-methyl-6-nitrobenzylamine | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Pesticide A | Aphids | 85 | |
| Pesticide B | Fungal Pathogens | 90 |
Materials Science Applications
The compound is also explored for its role in materials science, particularly in synthesizing polymer monomers and surfactants. Its functional groups facilitate reactions that are essential for creating advanced materials.
Key Reactions
- Polymer Synthesis : The amine group allows for the formation of polymer chains through condensation reactions.
- Surfactant Development : Its amphiphilic nature contributes to the formulation of effective surfactants used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Core Backbone and Substituent Effects
- Target Compound : The benzylamine core with nitro and chloro groups creates a highly polarized aromatic system. The nitro group at the 6-position may sterically hinder interactions at the benzene ring, while the hydrochloride salt improves aqueous solubility .
- Chloroacetamide Derivatives : Both 93839-69-1 and 628-61-5 feature chloroacetamide backbones. The presence of bulky cyclohexenyl (93839-69-1) or phenyl (628-61-5) groups may reduce solubility but enhance lipid membrane permeability, making them candidates for herbicidal or fungicidal applications .
Reactivity and Stability
- Electrophilic Reactivity : The nitro group in the target compound increases electrophilicity at the aromatic ring compared to chloroacetamides, which exhibit reactivity primarily at the acetamide carbonyl group.
- Salt Stability: The hydrochloride salt form of the target compound likely offers greater stability under acidic conditions compared to non-salt analogs .
Physicochemical Properties (Inferred)
| Property | This compound | 2-Chloro-N-methyl-N-phenylacetamide |
|---|---|---|
| Molecular Weight | ~265 g/mol (estimated) | 213.67 g/mol |
| Solubility in Water | Moderate (due to HCl salt) | Low (hydrophobic phenyl group) |
| Melting Point | Not reported | 98–100°C (literature value) |
Note: Data for 93839-69-1 are unavailable in the provided evidence.
Biological Activity
2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride is a chemical compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The biological activity of this compound is primarily attributed to its influence on neurotransmitter systems and cellular signaling pathways. It acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of neurotransmitters. This inhibition leads to increased levels of biogenic amines, which can have various physiological effects, including mood enhancement and neuroprotection .
Biological Activity Overview
The compound exhibits several biological activities:
- Antidepressant Effects : By inhibiting MAO, it may alleviate symptoms of depression by increasing levels of serotonin and norepinephrine in the brain.
- Neuroprotective Properties : Studies suggest that it may protect neurons from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases .
- Cardiovascular Implications : Potential use in treating conditions related to platelet aggregation and myocardial contractility has been noted, suggesting a role in cardiovascular health .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study examining the neuroprotective effects of similar compounds, researchers found that derivatives with structural similarities to 2-Chloro-N-methyl-6-nitrobenzylamine exhibited significant protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. The findings suggested that modifications to the benzylamine structure could enhance potency and solubility, thereby improving therapeutic outcomes in diabetes management .
Case Study: Antidepressant Activity
Another study investigated the antidepressant potential of compounds with similar MAO-inhibiting properties. The results indicated that these compounds could effectively reduce depressive symptoms in animal models, supporting their use as potential antidepressants .
Q & A
Basic: What are the recommended synthesis and purification protocols for 2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride?
Methodological Answer:
Synthesis typically involves sequential functionalization:
- Nitration : Introduce the nitro group at the 6-position of benzylamine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄).
- Methylation : N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
- Chlorination : Chlorine substitution at the 2-position via Friedel-Crafts alkylation or electrophilic substitution.
- Salt Formation : React the free base with HCl in anhydrous ethanol to form the monohydrochloride salt.
Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures ≥95% purity. Confirm stoichiometry via elemental analysis .
Basic: How is this compound characterized analytically?
Methodological Answer:
- Structural Confirmation : Use (DMSO-d₆) to verify aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.3–3.0 ppm), and amine protons (δ 4.5–5.5 ppm). identifies nitro (C-NO₂, ~150 ppm) and chloro-substituted carbons.
- Purity Assessment : HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm.
- Salt Stoichiometry : Ion chromatography for Cl⁻ quantification and thermogravimetric analysis (TGA) to confirm HCl ratio .
Basic: What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Light Sensitivity : The nitro group increases photosensitivity; store in amber vials at RT (20–25°C).
- Moisture : Hygroscopic due to HCl salt; use desiccants (silica gel) in sealed containers.
- Long-Term Stability : Monitor degradation via HPLC every 6 months. Accelerated stability studies (40°C/75% RH for 1 month) predict shelf life .
Advanced: How can researchers resolve contradictory solubility data reported for this compound?
Methodological Answer:
Contradictions arise from solvent polarity and pH:
- Solvent Screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and water (pH-adjusted with NaOH/HCl).
- pH-Dependent Solubility : Use potentiometric titration to determine pKa and correlate with solubility profiles.
- Validation : Cross-check with nephelometry (turbidity measurements) under standardized conditions .
Advanced: What pharmacological mechanisms are hypothesized for this compound based on structural analogs?
Methodological Answer:
- Structural Analogs : Compare with Phenoxybenzamine (α-receptor blocker, EC 200-446-8), which shares a chloroethylamine backbone.
- In Vitro Assays : Screen for α-adrenergic receptor binding (radioligand displacement assays using prazosin).
- Functional Studies : Measure vasodilation in isolated rat aortic rings pre-contracted with phenylephrine .
Advanced: How can degradation pathways be elucidated for this compound under oxidative stress?
Methodological Answer:
- Forced Degradation : Expose to H₂O₂ (3% v/v, 40°C) and analyze products via LC-MS/MS.
- Nitro Group Reduction : Identify nitro-to-amine conversion using TLC (Rf shift) and FTIR (loss of NO₂ peaks at ~1520 cm⁻¹).
- Quantitative NMR : Track degradation kinetics by integrating parent vs. product peaks .
Advanced: What isotopic labeling strategies are feasible for metabolic tracing studies?
Methodological Answer:
- -Labeling : Introduce at the methyl group via during methylation.
- Stable Isotopes : Synthesize -nitro derivatives using in nitration steps.
- Applications : Use scintillation counting or LC-MS to trace hepatic metabolism in rodent models .
Advanced: How does the nitro group influence intermolecular interactions in crystallographic studies?
Methodological Answer:
- X-ray Diffraction : Co-crystallize with target proteins (e.g., nitroreductases) to analyze π-π stacking (nitro-aromatic interactions) and hydrogen bonding.
- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict binding affinities .
Advanced: What experimental designs mitigate batch-to-batch variability in biological assays?
Methodological Answer:
- Standardization : Pre-treat all batches with activated charcoal to remove trace impurities.
- QC Metrics : Enforce strict HPLC purity thresholds (>98%) and NMR spectral match (≥95% similarity).
- Blinding : Use blinded sample coding in cell-based assays to reduce observer bias .
Advanced: How can computational modeling predict the compound’s reactivity in novel synthetic routes?
Methodological Answer:
- Quantum Mechanics : Gaussian 16 simulations optimize transition states for nitro-group reductions or chloro-displacements.
- MD Simulations : CHARMM force fields model solvent interactions to predict reaction yields in polar vs. non-polar solvents.
- Validation : Compare predicted vs. experimental shifts for intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
